- Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma InhibitorsACS Omega, 2020, 5(12), 6781-6791,
Cas no 90-16-4 (1,2,3-Benzotriazin-4(3H)-one)

1,2,3-Benzotriazin-4(3H)-one structure
Produktname:1,2,3-Benzotriazin-4(3H)-one
1,2,3-Benzotriazin-4(3H)-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,2,3-Benzotriazin-4(3H)one
- Benzo-1,2,3-triazin-4(3H)-one
- BenzotriazinHone
- 4-Ketobenzo-1,2,3(3H)-triazine
- 3,4-Dihydro-4-oxo-1,2,3-benzotriazine
- 1,2,3-Benzotriazine-4(3H)-One
- 1,2,3-Benzotriazin-4(1H)-one
- 1,2,3-Benzotriazin-4(3H)-one
- 1H-1,2,3-benzotriazin-4-one
- 4-Ketobenztriazine
- 4-Ketobenzotriazine
- 4-Ketobenz-1,2,3-triazine
- Benzazimidone
- NSC 13563
- NSC 20121
- Benzazimide
- 1,2,3-Benzotriazin-4-ol
- Benzoketotriazine
- Benzo[d][1,2,3]triazin-4(3H)-one
- USAF MA-2
- 3H-1,2,3-Benzotriazin-4-one
- benzotriazinone
- 1,2,3-Benzotriazin-4-one
- 3,4-Dihydro-1,2,3-benzotriazin-4-one
- 1,2,3-Benzotriazine-4(
- 1,2,3-Benzotriazin-4(1H)-one (7CI, 9CI)
- 1,4-Dihydro-1,2,3-benzotriazin-4-one
- 1H-Benzo[d][1,2,3]triazin-4-one
-
- MDL: MFCD00052387
- Inchi: 1S/C7H5N3O/c11-7-5-3-1-2-4-6(5)8-10-9-7/h1-4H,(H,8,9,11)
- InChI-Schlüssel: DMSSTTLDFWKBSX-UHFFFAOYSA-N
- Lächelt: O=C1C2C(=CC=CC=2)NN=N1
- BRN: 124996
Berechnete Eigenschaften
- Genaue Masse: 147.04300
- Monoisotopenmasse: 147.043
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 0
- Komplexität: 202
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: 3
- Topologische Polaroberfläche: 53.8
- XLogP3: nichts
Experimentelle Eigenschaften
- Farbe/Form: Hellgelbes Pulver
- Dichte: 1.47
- Schmelzpunkt: 216-218 °C (lit.)
- Siedepunkt: 282 ºC
- Flammpunkt: 125 ºC
- Brechungsindex: 1.5500 (estimate)
- Löslichkeit: Soluble in most organic solvents.
- PSA: 58.64000
- LogP: 0.31810
1,2,3-Benzotriazin-4(3H)-one Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319
- Warnhinweis: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26-S37/39
- RTECS:DM0800000
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R22
- Gefahrenklasse:IRRITANT
- Lagerzustand:Bei niedriger Temperatur lüften und trocknen und separat von Lebensmittelrohstoffen im Lager lagern
- TSCA:Yes
1,2,3-Benzotriazin-4(3H)-one Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | B206930-100000mg |
1,2,3-Benzotriazin-4(3H)-one |
90-16-4 | 100g |
$ 907.00 | 2023-04-19 | ||
Enamine | EN300-06440-1.0g |
3,4-dihydro-1,2,3-benzotriazin-4-one |
90-16-4 | 95% | 1g |
$26.0 | 2023-05-03 | |
Enamine | EN300-06440-0.05g |
3,4-dihydro-1,2,3-benzotriazin-4-one |
90-16-4 | 95% | 0.05g |
$19.0 | 2023-10-28 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155481-25g |
1,2,3-Benzotriazin-4(3H)-one |
90-16-4 | >98.0%(HPLC) | 25g |
¥467.90 | 2023-09-03 | |
TRC | B206930-10g |
1,2,3-Benzotriazin-4(3H)-one |
90-16-4 | 10g |
$ 120.00 | 2022-06-07 | ||
Enamine | EN300-06440-0.5g |
3,4-dihydro-1,2,3-benzotriazin-4-one |
90-16-4 | 95% | 0.5g |
$21.0 | 2023-10-28 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | K0003-5G |
3,4-Dihydro-4-oxo-1,2,3-benzotriazine |
90-16-4 | >98.0%(T)(HPLC) | 5g |
¥120.00 | 2024-04-15 | |
eNovation Chemicals LLC | D758809-100g |
Benzo[d][1,2,3]triazin-4(3H)-one |
90-16-4 | 98% | 100g |
$225 | 2024-06-07 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | K0003-25G |
3,4-Dihydro-4-oxo-1,2,3-benzotriazine |
90-16-4 | >98.0%(T)(HPLC) | 25g |
¥360.00 | 2024-04-15 | |
Fluorochem | 018763-5g |
4-Ketobenztriazine |
90-16-4 | 95% | 5g |
£18.00 | 2022-03-01 |
1,2,3-Benzotriazin-4(3H)-one Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 1 h, 0 °C; 0 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, rt
Referenz
Herstellungsverfahren 2
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 40 min, 0 °C; 2 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, 0 °C; 15 min, pH 8
1.2 Reagents: Sodium nitrite Solvents: Water ; 40 min, 0 °C; 2 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, 0 °C; 15 min, pH 8
Referenz
- Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one containing 4,5-dihydrothiazole-2-thiol derivatives against Meloidogyne incognitaPhosphorus, 2020, 195(3), 194-200,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 20 min, 0 °C
1.2 Solvents: Dimethylformamide ; 40 min, 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonia Solvents: Water ; pH 10, 0 °C; 15 min, 0 °C
1.4 Reagents: Hydrogen ion ; 30 min, pH 2, 0 °C
1.2 Solvents: Dimethylformamide ; 40 min, 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonia Solvents: Water ; pH 10, 0 °C; 15 min, 0 °C
1.4 Reagents: Hydrogen ion ; 30 min, pH 2, 0 °C
Referenz
- Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognitaJournal of Agricultural and Food Chemistry, 2015, 63(31), 6883-6889,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 40 min, 0 °C; 2 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, 0 °C; 15 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 40 min, 0 °C; 2 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, 0 °C; 15 min, 0 °C
Referenz
- Synthesis and nematicidal evaluation of 1,2,3-benzotriazin-4-one derivatives containing piperazine as linker against Meloidogyne incognitaChinese Chemical Letters, 2019, 30(6), 1207-1213,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 40 min, 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonia Solvents: Water ; 0 °C; 30 min, pH 7 - 8, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 40 min, 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonia Solvents: Water ; 0 °C; 30 min, pH 7 - 8, 0 °C
Referenz
- Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing thiourea and acylthiourea against Meloidogyne incognitaBioorganic & Medicinal Chemistry Letters, 2017, 27(11), 2641-2644,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Referenz
- Design, synthesis and nematicidal activities of trifluorobutene hydroxamic acid derivatives against Meloidogyne incognitaJournal of Molecular Structure, 2022, 1264,,
Herstellungsverfahren 8
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; cooled; 1 h, cooled
1.2 Reagents: Sodium hydroxide ; pH 7 - 8
1.2 Reagents: Sodium hydroxide ; pH 7 - 8
Referenz
- Synthesis, antibacterial, and antiviral activities of novel penta-1,4-dien-3-one derivatives containing a benzotriazin-4(3H)-one moietyChemical Papers, 2018, 72(9), 2193-2202,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 20 min, 0 °C
1.2 Solvents: Dimethylformamide ; 40 min, 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonia Solvents: Water ; pH 10; 15 min
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2; 30 min
1.2 Solvents: Dimethylformamide ; 40 min, 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonia Solvents: Water ; pH 10; 15 min
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2; 30 min
Referenz
- Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing benzo[d][1,2,3]thiadiazole against Meloidogyne incognitaBioorganic & Medicinal Chemistry Letters, 2020, 30(17),,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid , Nitrite (polymer-supported) Solvents: Methanol ; 1 h, 0 °C; 0 °C → rt; 1 h, rt
Referenz
- One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium saltsOrganic & Biomolecular Chemistry, 2021, 19(27), 6127-6140,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid ; 0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referenz
- Redox Cyclization of Amides and Sulfonamides with Nitrous Oxide for Direct Synthesis of HeterocyclesOrganic Letters, 2020, 22(5), 2017-2021,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Water , Oxygen , Ceric ammonium nitrate Solvents: Acetonitrile ; 16 h, rt
Referenz
- Oxidative Rearrangement of 3-Aminoindazoles for the Construction of 1,2,3-Benzotriazine-4(3H)-ones at Ambient TemperatureOrganic Letters, 2018, 20(20), 6494-6497,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Dimethylformamide , Water ; 40 min, 0 °C; 1 h, 0 - 5 °C
1.2 Reagents: Ammonia Solvents: Water ; pH 10.0, 0 - 5 °C; 30 min, 0 - 5 °C
1.3 pH 2.0
1.2 Reagents: Ammonia Solvents: Water ; pH 10.0, 0 - 5 °C; 30 min, 0 - 5 °C
1.3 pH 2.0
Referenz
- Synthesis and biological evaluation of novel 1,2,3-benzotriazin-4-one derivatives as leukotriene A4 hydrolase aminopeptidase inhibitorsChinese Chemical Letters, 2017, 28(5), 1044-1048,
Herstellungsverfahren 15
Herstellungsverfahren 16
1,2,3-Benzotriazin-4(3H)-one Raw materials
1,2,3-Benzotriazin-4(3H)-one Preparation Products
1,2,3-Benzotriazin-4(3H)-one Verwandte Literatur
-
Rochelle McGrory,Réka J. Faggyas,Andrew Sutherland Org. Biomol. Chem. 2021 19 6127
-
2. Reactive intermediates. Part XIII. Benzocyclopropenones as intermediates in the oxidation of 3-aminobenzotriazin-4-onesJ. Adamson,D. L. Forster,T. L. Gilchrist,C. W. Rees J. Chem. Soc. C 1971 981
-
Fushan Chen,Shanshan Hu,Sipei Li,Guo Tang,Yufen Zhao Green Chem. 2021 23 296
-
Madasamy Hari Balakrishnan,Madasamy Kanagaraj,Velayudham Sankar,Mahesh Kumar Ravva,Subramaniyan Mannathan New J. Chem. 2021 45 17190
-
5. 1,2,3-Benzotriazin-4-ones and related systems. Part 6. Thermal and photolytic decomposition of 3-arylideneamino-, 3-imidoyl-, and 3-heteroaryl-1,2,3-benzotriazin-4-onesThomas McC. Paterson,Robert K. Smalley,Hans Suschitzky,Alan J. Barker J. Chem. Soc. Perkin Trans. 1 1980 633
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:90-16-4)1,2,3-Benzotriazin-4(3H)-one

Reinheit:99%
Menge:100g
Preis ($):202.0